molecular formula C14H9BrClNO4 B3529488 4-bromobenzyl 2-chloro-4-nitrobenzoate

4-bromobenzyl 2-chloro-4-nitrobenzoate

Cat. No.: B3529488
M. Wt: 370.58 g/mol
InChI Key: ZUWLBNAVDIXAAC-UHFFFAOYSA-N
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Description

4-Bromobenzyl 2-chloro-4-nitrobenzoate is an aromatic ester composed of two functional moieties: a 4-bromobenzyl group and a 2-chloro-4-nitrobenzoate backbone. The compound is structurally characterized by a nitro group at the para position and a chlorine atom at the ortho position on the benzoate ring, while the benzyl group is substituted with bromine at the para position. This configuration confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(4-bromophenyl)methyl 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO4/c15-10-3-1-9(2-4-10)8-21-14(18)12-6-5-11(17(19)20)7-13(12)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWLBNAVDIXAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Ring

  • Ethyl 2-Chloro-4-Nitrobenzoate (CAS 73097-02-6) :

    • The ethyl ester analog lacks the brominated benzyl group, resulting in lower molecular weight (215.59 g/mol vs. ~354.5 g/mol for the target compound) and reduced lipophilicity. It has a melting point of 74–78°C .
    • Applications: Primarily used as a laboratory chemical and intermediate in pharmaceutical synthesis .
  • (4-Chlorophenyl) 4-Nitrobenzoate (CAS 1262005-91-3) :

    • Replaces the 4-bromobenzyl group with a 4-chlorophenyl group. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce steric hindrance and alter π-π stacking interactions in crystal structures .
    • Thermal Stability: Likely higher than brominated analogs due to weaker C–Cl vs. C–Br bonds.
  • Morpholinium 2-Chloro-4-Nitrobenzoate :

    • An ionic salt form with a morpholinium cation. Exhibits enhanced solubility in polar solvents compared to the neutral ester form, making it suitable for crystallography studies .

Substituent Variations on the Benzyl Group

  • 4-Bromobenzyl Bromide (CAS 589-15-1) :

    • A precursor to the target compound. The bromine atom at the benzyl position increases reactivity in nucleophilic substitutions (e.g., esterification) but introduces handling hazards (corrosive, irritant) .
    • Market Data: Southeast Asian markets report 4-bromobenzyl derivatives (e.g., 4-bromobenzyl mercaptan) as niche chemicals with applications in specialty polymers .
  • Methyl 2-(Bromomethyl)-5-Chloro-4-Nitrobenzoate (CAS 1441173-02-9) :

    • Features an additional bromomethyl substituent on the benzoate ring, increasing molecular weight (308.52 g/mol) and steric complexity. Likely used in cross-coupling reactions due to the reactive bromomethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromobenzyl 2-chloro-4-nitrobenzoate
Reactant of Route 2
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4-bromobenzyl 2-chloro-4-nitrobenzoate

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